6-Methoxy-2H-chromene-3-carboxylic acid
Overview
Description
6-Methoxy-2H-chromene-3-carboxylic acid is a chemical compound with the empirical formula C11H10O4 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is typically provided in solid form .
Molecular Structure Analysis
The molecular weight of 6-Methoxy-2H-chromene-3-carboxylic acid is 206.19 . Its InChI (International Chemical Identifier) code is 1S/C11H10O4/c1-14-9-2-3-10-7 (5-9)4-8 (6-15-10)11 (12)13/h2-5H,6H2,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Methoxy-2H-chromene-3-carboxylic acid is a solid compound . Its melting point is between 190 - 192 degrees Celsius .Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis. It’s used in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals. The compound’s structure allows for the creation of diverse chemical entities through reactions like cyclization .
Material Science
In material science, 6-Methoxy-2H-chromene-3-carboxylic acid can be utilized in the synthesis of organic compounds that exhibit unique properties, such as fluorescence or electrical conductivity. These materials have applications in creating sensors, organic semiconductors, and other innovative materials .
Biochemistry
Biochemically, this compound is used in proteomics research. It can be part of the study of protein interactions and functions, as well as in the development of biochemical assays that can help understand biological processes at the molecular level .
Agriculture
The applications in agriculture are still being explored. Compounds like 6-Methoxy-2H-chromene-3-carboxylic acid could potentially be used in the development of new agrochemicals, such as pesticides or herbicides, that are safer and more environmentally friendly .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Methoxy-2H-chromene-3-carboxylic acid are used as reagents or standards in various analytical techniques. These compounds help in the quantification and qualification of chemical substances in complex mixtures .
Environmental Science
Environmental science research may utilize 6-Methoxy-2H-chromene-3-carboxylic acid in studying the degradation of organic compounds in the environment. Its properties could help in understanding the environmental fate of similar organic chemicals .
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOCQPOSPBMQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377258 | |
Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2H-chromene-3-carboxylic acid | |
CAS RN |
57543-62-1 | |
Record name | 6-Methoxy-2H-1-benzopyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57543-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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